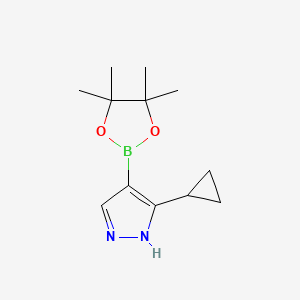![molecular formula C11H18N2O3 B1428731 Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis- CAS No. 165123-80-8](/img/structure/B1428731.png)
Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-
Descripción general
Descripción
Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- is a complex organic compound characterized by the presence of an ethanol backbone linked to a 4-amino-3-methoxyphenyl group through an imino bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- typically involves the reaction of 4-amino-3-methoxyaniline with an appropriate aldehyde or ketone to form the imine linkage. The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete reaction and high yield. The general reaction scheme can be represented as follows:
4-amino-3-methoxyaniline+aldehyde/ketone→Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis-
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparación Con Compuestos Similares
- Ethanol, 2,2’-[(4-amino-2-methoxyphenyl)imino]bis-
- Ethanol, 2,2’-[(4-amino-3-ethoxyphenyl)imino]bis-
Comparison: Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry and industrial applications.
This detailed overview provides a comprehensive understanding of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis-, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-methoxyanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11-8-9(2-3-10(11)12)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCXYRPPJMHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N(CCO)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)





![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
